molecular formula C15H11BrN2O4 B11690358 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-bromo-2-hydroxybenzohydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-bromo-2-hydroxybenzohydrazide

Cat. No.: B11690358
M. Wt: 363.16 g/mol
InChI Key: WAKLBJCNKLZDJN-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-BROMO-2-HYDROXYBENZOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of an azomethine group (-N=CH-), and they are known for their ability to form stable complexes with transition metals

Preparation Methods

The synthesis of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-BROMO-2-HYDROXYBENZOHYDRAZIDE typically involves the condensation reaction between 5-bromo-2-hydroxybenzohydrazide and 2H-1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Chemical Reactions Analysis

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-BROMO-2-HYDROXYBENZOHYDRAZIDE can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-BROMO-2-HYDROXYBENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-BROMO-2-HYDROXYBENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. For example, its anti-inflammatory activity is attributed to its ability to inhibit COX-2 enzyme activity, thereby reducing the production of pro-inflammatory prostaglandins. The compound may also interact with other signaling pathways involved in inflammation and pain .

Comparison with Similar Compounds

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-BROMO-2-HYDROXYBENZOHYDRAZIDE can be compared with other Schiff base hydrazones such as:

Properties

Molecular Formula

C15H11BrN2O4

Molecular Weight

363.16 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-bromo-2-hydroxybenzamide

InChI

InChI=1S/C15H11BrN2O4/c16-10-2-3-12(19)11(6-10)15(20)18-17-7-9-1-4-13-14(5-9)22-8-21-13/h1-7,19H,8H2,(H,18,20)/b17-7+

InChI Key

WAKLBJCNKLZDJN-REZTVBANSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=C(C=CC(=C3)Br)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=C(C=CC(=C3)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.